molecular formula C20H24N2O5 B2816024 Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-81-1

Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2816024
CAS RN: 868224-81-1
M. Wt: 372.421
InChI Key: GTELXCPGMQKPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Mechanism of Formation of Azepines

  • Addition Reactions of Heterocyclic Compounds : A study explored the mechanism of formation of azepines from 2-methyl-quinolines and dimethyl acetylenedicarboxylate, revealing the exclusion of a reaction pathway involving an ester shift, which is consistent with the formation of a spiro intermediate (Acheson & Flowerday, 1975).

Synthesis of Isoquinolinones

  • Convenient Syntheses of Isoquinolinones : Research on the efficient preparation of methyl 2-(2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido) alkanoates through azide coupling demonstrates the versatility of isoquinolinones in synthetic chemistry (Ali, Fathalla, & Rayes, 2008).

Inhibition of SF-1

  • Inhibitors of SF-1 : A study identified and characterized selective inhibitory chemical probes of SF-1 (steroidogenic factor 1), highlighting the potential therapeutic applications of isoquinolinones in targeting nuclear receptors (Madoux et al., 2008).

Smiles Rearrangements

  • Smiles Rearrangements in Berberine Analogues : This research described Smiles rearrangements in derivatives of the isoquinoline alkaloid berberine, showing the chemical transformations useful in medicinal chemistry and organic synthesis (Nechepurenko et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition by Aza-pseudopeptides : The study of novel aza-pseudopeptides for corrosion inhibition on mild steel in acidic environments showcases the application of isoquinoline derivatives in materials science (Chadli et al., 2017).

Natural Product Isolation

  • Alkaloids from Armillaria mellea : Research on the isolation of new compounds from the fermentation broth of Armillaria mellea, which includes the exploration of natural products for potential pharmaceutical applications (Wang et al., 2013).

properties

IUPAC Name

methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-26-19(24)14-27-17-8-6-7-16-15(17)9-12-22(20(16)25)13-18(23)21-10-4-2-3-5-11-21/h6-9,12H,2-5,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTELXCPGMQKPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.